molecular formula C15H11Cl2NO4 B1682559 CBA

CBA

Cat. No.: B1682559
M. Wt: 340.2 g/mol
InChI Key: CVQCJPCMPGKEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .

Mode of Action

this compound is a cell-penetrant, potent, and selective inhibitor of TRPM4 . This compound interacts with TRPM4, inhibiting its activity and thereby affecting the calcium homeostasis within the cell .

Biochemical Pathways

The inhibition of TRPM4 by this compound affects the calcium-dependent signaling pathways within the cell . Calcium ions play a crucial role in various cellular processes, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TRPM4, this compound can potentially influence these processes.

Pharmacokinetics

It is known that this compound is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability

Result of Action

this compound exhibits neuroprotective activity against glutamate-induced neurodegeneration . It also rescues the functional expression of mutant A432T TRPM4 in cells .

Action Environment

The efficacy of this compound is influenced by the pH of the environment. Despite this limitation, this compound is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as pH.

Properties

IUPAC Name

4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCJPCMPGKEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.